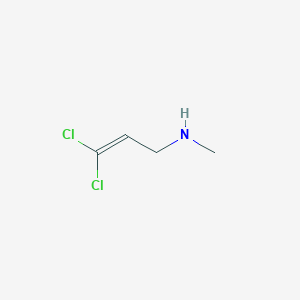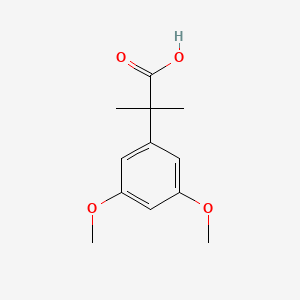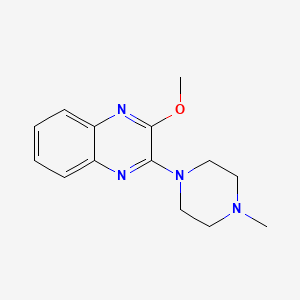
3,3-Dichloro-N-methylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-N-methylprop-2-en-1-amine is an organic compound with the molecular formula C₄H₇Cl₂N. It is a derivative of prop-2-en-1-amine, where the hydrogen atoms at the 3rd position are replaced by chlorine atoms, and the nitrogen atom is methylated. This compound is known for its reactivity and is used in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-N-methylprop-2-en-1-amine typically involves the reaction of 1,1,3-trichloropropene with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-N-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the prop-2-en-1-amine moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms.
Electrophiles: Halogens, acids, and other electrophiles can add to the double bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Addition Products: Addition of electrophiles to the double bond results in the formation of saturated compounds.
Scientific Research Applications
3,3-Dichloro-N-methylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-N-methylprop-2-en-1-amine involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and the double bond in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-N,N,2-trimethylpropenylamine: Similar in structure but with different substituents.
N-Allylmethylamine: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,3-Dichloro-N-methylprop-2-en-1-amine is unique due to the presence of two chlorine atoms and a methylated nitrogen, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable in specific synthetic applications where such reactivity is desired .
Properties
CAS No. |
51253-82-8 |
|---|---|
Molecular Formula |
C4H7Cl2N |
Molecular Weight |
140.01 g/mol |
IUPAC Name |
3,3-dichloro-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C4H7Cl2N/c1-7-3-2-4(5)6/h2,7H,3H2,1H3 |
InChI Key |
KBAYXEGBIZIJDH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)


![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)


